Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

Catalog No.
S573849
CAS No.
3164-29-2
M.F
C4H9NO6
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

CAS Number

3164-29-2

Product Name

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

IUPAC Name

azanium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C4H9NO6

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1

InChI Key

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N

SMILES

Array

solubility

In water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

Synonyms

L(+)-Tartaric acid diammonium salt

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

The exact mass of the compound Ammonium tartrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate, widely procured under the industry-standard name diammonium L-tartrate (CAS 3164-29-2), is a high-solubility, chiral dicarboxylic acid salt essential for macromolecular crystallography and industrial bioprocessing . As a procurement baseline, this compound delivers a precise combination of a bioavailable nitrogen source and a mild, hydrogen-bond-donating precipitant. Unlike harsh inorganic salts, its dual functionality allows it to act as a highly effective precipitant for complex protein-protein interactions and a controlled-release nitrogen source that upregulates specific enzymatic pathways, such as laccase production in white-rot fungi . Buyers typically prioritize this specific salt for its high-purity buffering capacity (pH 6.0–7.5), its ability to stabilize delicate crystal lattices during dehydration, and its superior performance in microseed matrix screening (MMS) workflows where standard precipitants fail.

Substituting ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate with generic alternatives like ammonium sulfate, ammonium nitrate, or non-chiral citrates frequently leads to process failure in both structural biology and fermentation workflows [1]. In protein crystallography, replacing the tartrate anion with sulfate drastically alters the Hofmeister series effect, often causing rapid, uncontrolled protein precipitation rather than ordered nucleation, thereby yielding amorphous aggregates or low-resolution crystals (>5 Å). In industrial fermentation, substituting with ammonium nitrate or peptone alters the carbon-to-nitrogen metabolic signaling; for example, white-rot fungi exhibit a severe downregulation of laccase gene transcription when deprived of the tartrate-coupled ammonium, resulting in up to a 13-fold reduction in enzymatic yield[2]. Consequently, generic substitution compromises both the resolution of structural data and the titer of industrial biocatalysts, making the exact (2R,3R)-tartrate salt a non-negotiable procurement requirement for these applications.

Enhancing Diffraction Resolution in Macromolecular Crystallography

In the crystallization of challenging antibody-antigen complexes and Smad1 MH1 domains, ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate demonstrates superior precipitant efficacy compared to standard ammonium sulfate or PEG alone [1]. When used in microseed matrix screening (MMS), 0.2 M ammonium tartrate (pH 6.6) facilitated the growth of diffraction-quality crystals where initial screens with 2.0 M ammonium sulfate yielded no hits or only amorphous precipitate. Furthermore, in post-crystallization dehydration protocols, ammonium tartrate-based solutions remained stable overnight without drying out, whereas standard PEG 3350/8000 solutions dried out in under 3 hours, preventing controlled dehydration [2]. This controlled osmotic environment allowed crystals initially diffracting at >5 Å to achieve high-resolution diffraction suitable for atomic structure determination.

Evidence DimensionCrystal diffraction resolution and drop stability
Target Compound Data0.2 M Ammonium tartrate yields diffraction-quality crystals and maintains drop stability overnight during dehydration.
Comparator Or Baseline2.0 M Ammonium sulfate (no hits/amorphous) and PEG 3350 (drop dries in <3 hours).
Quantified DifferenceEnables high-resolution structural determination vs. complete crystallization failure; extends dehydration processing window by >12 hours.
ConditionsMicroseed matrix screening (MMS) and open-air dehydration of protein crystals at 20°C.

Procurement of this specific tartrate salt is critical for structural biology core facilities to rescue poorly diffracting crystals and resolve bottlenecks in drug discovery pipelines.

Upregulation of Laccase Yield in Fungal Fermentation

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate serves as a highly specialized nitrogen source that significantly outperforms standard inorganic nitrogen sources in the cultivation of laccase-producing fungi (e.g., Cerrena sp. and Trametes versicolor) [1]. Quantitative fermentation studies indicate that replacing peptone or ammonium nitrate with ammonium tartrate in optimized carbon/nitrogen media dramatically upregulates the transcription of key laccase genes (Lac3, Lac4, Lac6, and Lac8). In comparative assays, cultures utilizing ammonium tartrate achieved laccase activities exceeding 94.8 U/mL, whereas those relying on ammonium nitrate yielded only 7.1 U/mL under identical conditions [2]. The coupled delivery of ammonium and the tartrate carbon skeleton provides an optimal metabolic balance that maximizes extracellular enzyme secretion.

Evidence DimensionExtracellular laccase activity (U/mL)
Target Compound Data94.8 U/mL (with ammonium tartrate as the nitrogen source)
Comparator Or Baseline7.1 U/mL (with ammonium nitrate as the nitrogen source)
Quantified Difference13.3-fold increase in laccase production yield.
ConditionsSubmerged fermentation of Cerrena sp. or T. versicolor using optimized carbon/nitrogen ratios.

Industrial enzyme manufacturers must select this exact nitrogen source to maximize bioreactor titers and reduce the cost-per-unit of laccase enzymes used in bioremediation and textiles.

Buffering and Stabilization in Biochemical Formulations

Beyond its role as a precipitant and nutrient, ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate provides exceptional buffering capacity in the pH 6.0–7.5 range, which is critical for maintaining the structural integrity of pH-sensitive proteins during purification and storage . Compared to standard phosphate or acetate buffers, the bidentate chelating ability of the tartrate anion helps sequester trace heavy metals (e.g., Pb, Ni) that can catalyze protein degradation or interfere with downstream assays. Analytical grade diammonium tartrate maintains a stable pH environment with minimal conductivity fluctuations, ensuring reproducible electrophoretic and chromatographic separations where standard inorganic buffers might induce protein aggregation or baseline drift.

Evidence DimensionpH stability and trace metal sequestration
Target Compound DataHigh buffering capacity at pH 6.0–7.5 with intrinsic heavy metal chelation.
Comparator Or BaselineStandard phosphate or acetate buffers (lack intrinsic heavy metal chelation).
Quantified DifferencePrevents metal-induced protein degradation and maintains tighter pH control in complex biological matrices.
ConditionsProtein purification, storage, and electrophoretic separations.

Ensures high lot-to-lot reproducibility and extends the shelf-life of sensitive biological reagents by mitigating trace metal toxicity and pH fluctuations.

Macromolecular X-ray Crystallography and Microseed Matrix Screening (MMS)

Directly following its proven ability to yield high-resolution diffraction where ammonium sulfate fails, this compound is a primary choice for formulating crystallization screens and dehydration solutions [1]. It is particularly suited for challenging protein-protein complexes, antibody-antigen complexes, and targets prone to amorphous precipitation, ensuring stable drop kinetics and optimal nucleation.

Industrial Production of Laccases and Extracellular Enzymes

Leveraging its superior performance as a transcription-enhancing nitrogen source, this compound is ideal for large-scale submerged fermentation of white-rot fungi (e.g., Trametes versicolor) [2]. It is the procurement standard for maximizing laccase titers in bioreactors dedicated to producing enzymes for textile bleaching, pulp delignification, and wastewater bioremediation.

High-Purity Biochemical Buffering and Chelation

Due to its stable pH range (6.0–7.5) and intrinsic metal-chelating properties, diammonium L-tartrate is utilized in the formulation of biological buffers for protein purification, electrophoresis, and long-term storage of sensitive enzymes . It is the preferred alternative when phosphate buffers are incompatible with downstream assays or when trace metal sequestration is required without adding harsh synthetic chelators like EDTA.

Physical Description

White solid; [Hawley] Soluble in water; [MSDSonline]

Color/Form

Colorless, crystalline (sand-like) solid or white granule
White crystals
Crystals or white granules

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

167.04298701 Da

Monoisotopic Mass

167.04298701 Da

Boiling Point

Decomposes

Heavy Atom Count

11

Density

1.601 g/cu cm

Odor

Odorless

Decomposition

Decomposes on heating.
When heated to decomposition it emits very toxic fumes of /ammonia and nitrogen oxides/.

UNII

8F0G0F8I3B

Related CAS

3095-65-6

Therapeutic Uses

/EXPL THER/ This study is one step in the search for an ESR dosimeter material with a higher signal intensity than the commonly used l-a-alanine, to be useful in the clinical dose range (approximately 0.1-20 Gy). The substance ammonium tartrate was found and investigated regarding signal intensity, radical stability, dose response and dose resolution. The ESR signal intensity of ammonium tartrate was shown to be more than twice the intensity of the alanine signal. The data indicate that an unstable radiation induced radical contributes to the ESR signal initially; after a couple of hours it has converted to a secondary radical which has a decay slow enough to be considered stable during the first two weeks after irradiation. Ammonium tartrate has a linear dose response in the investigated range of 0.5-4000 Gy and a dose resolution of 0.1 Gy at the 0.5 Gy level where, as a comparison, the corresponding value for alanine is 0.3 Gy. We thus find the substance suitable for clinical dosimetry.
/EXPL THER/ The crystalline substance ammonium tartrate is investigated with respect to its suitability as a clinical dosimetry material. The properties investigated are: the radical stability for absorbed doses relevant for clinical use, the improvement in sensitivity when the crystals are deuterated and the linear electron transfer (LET)-dependence. After photon irradiation to an absorbed dose of 20 Gy, the signal increases rapidly during the first 6 hr. After this period, the changes are more moderate and can be corrected for. The signal-to-noise ratio of irradiated ammonium tartrate is twice the corresponding value of alanine. By deuterating the crystals, the sensitivity can be further improved by a factor of 1.4. As expected, the signal decreases with increasing LET of the radiation, but no changes in the spectrum shape was observed.
/EXPL THER/ This paper continues analyses on organic compounds for application in neutron dosimetry performed through electron spin resonance (ESR). Here, the authors present the results obtained by ESR measurements of a blend of ammonium tartrate dosemeters and gadolinium oxide (5% by weight). The choice of low amount of Gd is due to the need of improving neutron sensitivity while not significantly influencing tissue equivalence. A study of the effect of gadolinium presence on tissue equivalence was carried out. The experiments show that the neutron sensitivity is enhanced by more than an order of magnitude even with this small additive content. Monte Carlo simulations on the increment of energy release due to gadolinium presence were carried, and the results were in good agreement with the experimental data.
/EXPL THER/ Use of /a 10% solution of ammonium tartrate at pH 7/ on patients' eyes following chemical burns seems to have caused no recognized additional injury, but the treatment is painful, especially if solution has decomposed and is no longer neutral.
Solutions of ammonium tartrate, as well as solutions of other ammonium salts, dissolve certain metal salts which are poorly soluble in water by forming complexes with them. The solubilizing action of ammonium tartrate on calcium carbonate, lead carbonate, and copper precipitates has been exploited for dissolving incrustations of these compounds from the cornea of enucleated pig eyes, living rabbit eyes, and eyes of patients. Many observations have been published on the use of this treatment, in many instances applied indiscriminately and illogically where no metal incrustations existed. The rational basis for use of complexing ammonium salts such as ammonium tartrate to solubilize deposits of lime and other metals in the cornea apparently was forgotten during the half century after the introduction of this treatment, and an unfortunate custom developed of treating all sorts of alkali burns of the eye with neutral ammonium tartrate solution, with no evidence that this was of any value, except possibly in removing deposits of lime (calcific deposits). A careful evaluation of neutral ammonium tartrate solution in treatment of sodium hydroxide burns has been carried out ... on the eyes of rabbits, and has established clearly that this old treatment did not accomplish any better removal of alkali from the tissues than irrigation with water, and did not have any better influence on the clinical course or final results of the injury.

Vapor Pressure

7.1X10-16 mm Hg at 25 °C

Wikipedia

Ammonium tartrate

Use Classification

Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes

Methods of Manufacturing

Reaction of tartaric acid with ammonia gas.

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:2): ACTIVE
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?): ACTIVE
Ammonium salts have been replaced by more efficient chelating agents ... for dissolving calcific corneal opacities and removal of metals from cornea.

Analytic Laboratory Methods

Method 417G: Automated Phenate Method for the determination of ammonia nitrogen. This method is used to determine ammonia concentrations in potable, surface, and Saline waters as well as domestic and industrial wastewaters over a range of 0.02 to 2.0 mg/liter. Photometric measurement is made at 630 to 660 nm. For ammonia concentrations of 1.41, 0.77, 0.59, and 0.43 mg/liter, the standard deviation was + 0.005 or -0.005. /Ammonia/
Method 417E: Selective Electrode Method. This method is applicable for the measurement of 0.03 to 1400 mg nitrogen ammonia/l in potable and surface waters and domestic and industrial wastes. The ammonia selective electrode uses a hydrophobic gas permeable membrane to separate the sample solution from an electrode internal solution of ammonium chloride. Ammonia diffuses through the membrane and changes the internal solution pH, which is sensed by a pH electrode. In an inter-laboratory study (12 laboratories) using effluent water samples at 0.04, 0.10, 0.80, 20, 100, and 750 mg/l, mean recovery was 100, 470, 105, 95, 97, and 99%, respectively. /Ammonia/
Method 417D: Titrimetric Method for the Determination of Ammonia Nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with 0.02 N sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia/
Method 417C: Phenate Method for the Determination of Ammonia Nitrogen. This manual colorimetric technique is used to determine ammonia concentrations in wastewater effluent from 10 to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0%, respectively. /Ammonia/
Method 417B: Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen. Direct Nesslerization is used for purified drinking waters, natural water, and highly purified wastewater effluents. This colorimetric method is sensitive to 20 ug/l. Interferences such as turbidity, color, and precipitates are corrected through distillation. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 38.1, 11.2, and 11.6%, respectively and relative error is 0, 0, and 0.6%, respectively. /Ammonia/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
General storage may be used. ... Store in tightly closed containers in a cool, well-ventilated area away from potassium chloride and sodium nitrate.

Stability Shelf Life

Stable under recommended storage conditions.
Ammonium tartrate is rather unstable, either as solid or in solution, tending to lose ammonia and become more acid, requiring adjustment of pH to maintain neutrality.

Dates

Last modified: 08-15-2023

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